Fmoc-Orn(Boc)-OH is a non-proteinogenic amino acid derivative essential for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates an ornithine residue, which is a one-carbon homolog shorter than the proteinogenic lysine. The compound features two critical orthogonal protecting groups: the base-labile Fmoc group on the α-amine for peptide chain elongation, and the acid-labile Boc group on the δ-amine side chain. This protection scheme ensures compatibility with standard Fmoc/tBu synthesis strategies, where the Boc group is stable during the piperidine-mediated Fmoc deprotection steps but is efficiently removed during the final trifluoroacetic acid (TFA) cleavage from the resin.
Direct substitution of Fmoc-Orn(Boc)-OH with its closest proteinogenic analog, Fmoc-Lys(Boc)-OH, is a critical design choice, not a simple procurement swap. The single methylene (CH₂) group difference in side-chain length fundamentally alters the resulting peptide's conformational properties, steric profile, and potential for intramolecular reactions. This seemingly minor structural change can dramatically impact biological activity, receptor binding affinity, and proteolytic stability. Furthermore, substituting with an ornithine derivative bearing a different side-chain protecting group, such as the benzyloxycarbonyl (Z) group, disrupts process compatibility by requiring non-standard, orthogonal deprotection steps like hydrogenolysis instead of the simple, unified TFA cleavage used for Boc groups. This necessitates significant changes to the entire synthesis and purification workflow.
The shorter side chain of ornithine makes it inherently more prone to intramolecular cyclization (lactam formation) during carboxyl group activation compared to lysine. This side reaction can cap the growing peptide chain, reducing the yield of the target full-length peptide. While lysine's longer side chain does not readily form a stable seven-membered lactam, ornithine can form a more favorable six-membered ring. The use of Fmoc-Orn(Boc)-OH requires careful selection of coupling reagents and minimized pre-activation times to mitigate this risk, making it a choice for controlled synthesis processes where this reactivity is understood and managed.
| Evidence Dimension | Propensity for Lactam Formation Side Reaction |
| Target Compound Data | High (forms stable 6-membered lactam) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: Low (unfavored 7-membered lactam formation) |
| Quantified Difference | Qualitatively significant increase in risk of chain-terminating side reaction for Orn vs. Lys. |
| Conditions | Standard Fmoc-SPPS activation/coupling steps. |
This highlights a critical process parameter; while lysine is more inert, ornithine's reactivity requires process control but enables specific applications like constrained peptide synthesis.
The shorter side chain of ornithine is frequently specified over lysine to create more conformationally constrained cyclic peptides via side-chain-to-side-chain or side-chain-to-terminus lactam bridges. Studies comparing cyclization efficiency show that ring size and precursor geometry are critical. For example, in one head-to-tail cyclization study of a 10-mer peptide, using an Asp linker (shorter side chain, analogous to Orn) resulted in a crude purity of 74.7% with only 9.92% dimer formation. In contrast, the analogous peptide using a Glu linker (longer side chain, analogous to Lys) yielded a lower crude purity of 52.5% and a significantly higher dimer formation of 19.46%. This demonstrates the selection of a shorter side-chain precursor like ornithine can directly improve yields of desired cyclic monomers.
| Evidence Dimension | Crude Purity and Dimerization in Head-to-Tail Cyclization |
| Target Compound Data | Analog (Asp-linked, shorter side chain): 74.7% crude purity, 9.92% dimer. |
| Comparator Or Baseline | Analog (Glu-linked, longer side chain): 52.5% crude purity, 19.46% dimer. |
| Quantified Difference | ~42% higher crude purity and ~50% less dimer formation with the shorter side-chain precursor. |
| Conditions | On-resin head-to-tail cyclization of a 10-mer peptide using DIC/Oxyma coupling. |
For synthesizing constrained cyclic peptides, choosing Fmoc-Orn(Boc)-OH over its lysine counterpart can be critical for maximizing the yield of the target monomeric product and simplifying purification.
The tert-butyloxycarbonyl (Boc) side-chain protection of Fmoc-Orn(Boc)-OH is integral to its utility in standard Fmoc/tBu synthesis workflows. The Boc group is completely stable to the repeated basic treatments (e.g., 20% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle. However, it is efficiently cleaved using trifluoroacetic acid (TFA), the standard reagent for final peptide cleavage from most acid-labile resins (e.g., Wang, Rink Amide). This contrasts with alternative protecting groups like benzyloxycarbonyl (Z), which is also used for ornithine side-chain protection but requires separate, non-standard deprotection methods such as catalytic hydrogenolysis, adding significant process complexity.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | Boc group: Cleaved with Trifluoroacetic Acid (TFA). |
| Comparator Or Baseline | Z (Cbz) group: Requires catalytic hydrogenolysis or strong acids like HBr/AcOH. |
| Quantified Difference | Qualitative: Boc enables a single-step final cleavage/deprotection with standard reagents, while Z requires an entirely separate, orthogonal process step. |
| Conditions | Final deprotection step in Fmoc-SPPS. |
Procuring the Boc-protected form ensures seamless integration into the most common Fmoc-SPPS workflows without requiring specialized equipment or additional chemical processes for deprotection.
Ideal for projects requiring the synthesis of cyclic peptides where a shorter, more rigid lactam bridge is desired compared to what is achievable with lysine. The demonstrated ability to favor monomeric cyclization over dimerization makes it the specific choice for improving yields and simplifying the purification of constrained therapeutic peptides.
Essential for research programs systematically probing the impact of side-chain length on peptide function. Replacing a lysine with an ornithine provides a precise, single-carbon modification to assess how side-chain length affects target binding, potency, and proteolytic stability, as demonstrated in studies on antimicrobial peptides.
The Boc side-chain protection makes this reagent fully compatible with automated synthesizers and standard protocols that rely on a unified TFA-based cleavage and deprotection step. This avoids the process deviations required for other protecting groups (e.g., Z, Aloc), ensuring predictable and reproducible synthesis without specialized handling.